molecular formula C22H21ClN2O4S B3576525 N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3576525
M. Wt: 444.9 g/mol
InChI Key: LWMAJNMQKFHSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups. It contains phenyl rings, which are common in many organic compounds and often contribute to the stability and reactivity of the molecule . It also contains a sulfonyl group and an amide group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, sulfonyl group, and amide group would all contribute to the overall structure. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The phenyl rings might participate in electrophilic aromatic substitution reactions. The sulfonyl and amide groups could potentially be involved in various types of substitution or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, handling it would require appropriate safety precautions. Without specific information, it’s difficult to provide details on the potential hazards .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. If it’s intended to be a drug, it would need to undergo extensive testing to determine its efficacy and safety .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-16-20(23)9-6-10-21(16)24-22(26)15-25(17-11-13-18(29-2)14-12-17)30(27,28)19-7-4-3-5-8-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMAJNMQKFHSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

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